![molecular formula C17H13ClN2O4S B2552072 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 886948-82-9](/img/structure/B2552072.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a heterocyclic molecule that appears to be related to the class of compounds that include benzoxazines and benzimidazolones. These compounds are known for their potential pharmacological activities and are often synthesized for medicinal chemistry applications.
Synthesis Analysis
The provided papers do not directly discuss the synthesis of this compound. However, they do provide insight into the synthesis of related compounds. For instance, the cyclization of N-chloro-N-(2-phenylethoxy)urea with silver trifluoroacetate leads to the formation of 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide . This suggests that similar cyclization strategies could potentially be applied to synthesize the compound , possibly involving a chloro-substituted urea and a suitable catalyst.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3,4-dihydro-1H-2,1-benzoxazine-1-carboxamide, has been examined by X-ray structural analysis . This technique allows for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules. Although the exact structure of this compound is not provided, it can be inferred that it would exhibit a complex structure with multiple rings and heteroatoms, contributing to its unique chemical properties.
Chemical Reactions Analysis
The papers do not detail the chemical reactions specific to this compound. However, the synthesis of related compounds involves cyclization reactions that are likely to be relevant . These reactions typically involve the formation of one or more rings and may include the use of chloro-substituted ureas and catalysts such as silver trifluoroacetate or sodium acetate.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of this compound, they do offer insights into the properties of structurally similar compounds. For example, the solubility, melting point, and stability of these compounds can be influenced by their molecular structure, particularly the presence of heteroatoms and the rigidity of the molecular framework . These properties are important for the practical application and handling of the compound in a laboratory or industrial setting.
Aplicaciones Científicas De Investigación
1. Anti-Inflammatory and Analgesic Agents
- Novel derivatives, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, have been developed with significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors and have been found effective in inhibiting edema, with some showing higher COX-2 selectivity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
2. Serotonin-3 (5-HT3) Receptor Antagonists
- Research has been conducted on derivatives like 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide for their binding affinity to serotonin-3 (5-HT3) receptors. These compounds, particularly (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, have demonstrated high affinity and potent antagonistic activity against the von Bezold-Jarisch reflex in rats (Kuroita, Sakamori, & Kawakita, 1996).
3. Antimicrobial Agents
- Compounds like 2,6-difluorobenzamides, including derivatives of 2,3-dihydrobenzo[b][1,4]dioxine, have shown promise as antibacterial drugs, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. They act by interfering with bacterial cell division through inhibition of the protein FtsZ (Straniero, Suigo, Lodigiani, & Valoti, 2023).
4. Antifungal and Antibacterial Activities
- Various synthesized derivatives, including those related to the structure of interest, have been evaluated for antifungal and antibacterial activities. Some of these compounds demonstrated promising results against various bacterial strains and fungal isolates (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
5. Molluscicidal Properties
- Derivatives like thiazolo[5,4-d]pyrimidines have been studied for their molluscicidal properties, showing activity against intermediate hosts of schistosomiasis, such as B. alexandrina snails (El-bayouki & Basyouni, 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-22-12-5-3-10(18)15-14(12)19-17(25-15)20-16(21)9-2-4-11-13(8-9)24-7-6-23-11/h2-5,8H,6-7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBGDHLIBCJHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

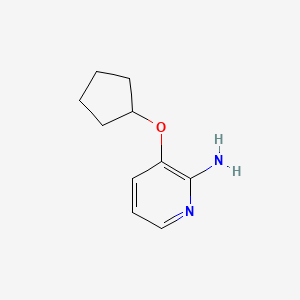
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)
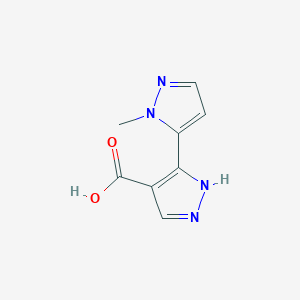
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

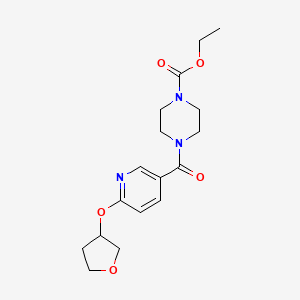
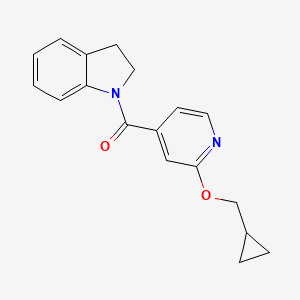
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)
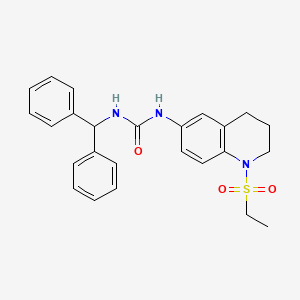

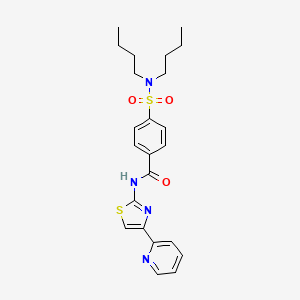
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)
![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)